
Dextromethorphan-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextromethorphan-d3 is a deuterated form of dextromethorphan, a widely used antitussive (cough suppressant) found in many over-the-counter cold and cough medications. The deuterium atoms replace three hydrogen atoms in the molecule, which can alter its pharmacokinetic properties, making it useful for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dextromethorphan-d3 typically involves the incorporation of deuterium into the dextromethorphan molecule. This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-pressure catalytic exchange and deuterated solvents to facilitate the incorporation of deuterium .
化学反応の分析
Types of Reactions
Dextromethorphan-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its metabolites, such as dextrorphan-d3.
Reduction: Although less common, reduction reactions can modify the functional groups in the molecule.
Substitution: Deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions include dextrorphan-d3, a primary metabolite, and other minor metabolites that result from further oxidation or reduction .
科学的研究の応用
Pharmacokinetic Studies
Dextromethorphan-d3 serves as a valuable internal standard in pharmacokinetic studies due to its structural similarity to dextromethorphan while providing distinct mass characteristics. This allows for precise quantification in biological matrices.
Case Study: Drug-Drug Interaction
A recent study investigated the pharmacokinetic interactions between dextromethorphan and emvododstat, a CYP2D6 inhibitor. The results indicated significant increases in plasma concentrations of dextromethorphan when co-administered with emvododstat, highlighting the importance of this compound in understanding metabolic pathways and interactions.
Parameter | Dextromethorphan Alone | Dextromethorphan with Emvododstat |
---|---|---|
Cmax (pg/mL) | 2006 | 5847 |
AUC 0-last (h·pg/mL) | 18829 | 157400 |
AUC 0-inf (h·pg/mL) | 21585 | 362107 |
This data underscores the role of this compound in elucidating drug interactions and optimizing therapeutic regimens .
Analytical Method Development
This compound is instrumental in developing analytical methods for quantifying dextromethorphan and its metabolites in biological samples. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection and quantification.
Application Example: LC-MS/MS Method
A validated LC-MS/MS method employing this compound as an internal standard achieved a limit of quantification of 0.1 ng/mL for both dextromethorphan and dextrorphan. The method demonstrated high recovery rates and reproducibility, making it suitable for clinical and preclinical studies.
Compound | Recovery Rate (%) |
---|---|
Dextromethorphan | 95.4 |
Dextrorphan | 101.6 |
The high precision and low matrix effects obtained through this method facilitate accurate pharmacokinetic assessments .
Therapeutic Applications
Dextromethorphan has garnered interest beyond its antitussive properties, particularly in neurodegenerative disease research and pain management.
Case Study: Alzheimer's Disease
Research indicates that dextromethorphan may have potential applications in treating Alzheimer's disease by modulating N-methyl-D-aspartate receptor activity. A study explored the effects of Tinospora cordifolia extract on enhancing the bioavailability of dextromethorphan, suggesting a synergistic approach to managing neurodegeneration.
The study utilized this compound to assess pharmacokinetics, revealing that co-administration with the extract significantly improved the bioavailability of dextromethorphan, which is crucial for its therapeutic efficacy against Alzheimer's disease .
Case Study: Fibromyalgia Pain Management
In a pilot clinical trial, low-dose dextromethorphan was evaluated for its efficacy in reducing fibromyalgia-related pain. Participants reported at least a 20% reduction in baseline pain levels, demonstrating the compound's potential as an analgesic agent. The trial employed this compound to ensure accurate measurement of drug levels and effects .
作用機序
Dextromethorphan-d3 exerts its effects primarily through its action on the central nervous system. It is a low-affinity uncompetitive antagonist of the NMDA receptor and a sigma-1 receptor agonist. These interactions inhibit the cough reflex by acting on the medullary cough center in the brain . Additionally, this compound affects serotonin and norepinephrine reuptake, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Dextrorphan: A primary metabolite of dextromethorphan, it shares similar pharmacological properties but with different potency and duration of action.
Levomethorphan: An enantiomer of dextromethorphan, it has different pharmacological effects and is not commonly used as a cough suppressant.
Uniqueness
Dextromethorphan-d3 is unique due to its deuterium content, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can slow down the metabolic rate, leading to prolonged action and improved bioavailability. This makes this compound a valuable tool in both research and clinical settings .
生物活性
Dextromethorphan-d3 (DXM-d3) is a deuterated analog of dextromethorphan (DXM), a widely used over-the-counter cough suppressant that has garnered attention for its diverse biological activities. This article delves into the biological activity of DXM-d3, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Pharmacological Properties
Dextromethorphan is primarily known for its antitussive effects, but it also exhibits a range of other pharmacological activities, including:
- NMDA Receptor Antagonism : DXM acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission. This property underlies its potential neuroprotective effects against excitotoxicity and inflammation .
- Anti-inflammatory Effects : Studies have shown that DXM can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in modulating inflammatory responses .
- Analgesic Effects : DXM has been reported to diminish hyperalgesia in pain models, indicating potential applications in pain management .
The biological activity of DXM-d3 can be attributed to several mechanisms:
- Inhibition of Glutamate Excitotoxicity : By antagonizing NMDA receptors, DXM reduces glutamate-induced excitotoxicity, which is implicated in various neurodegenerative conditions .
- Microglial Modulation : DXM inhibits the activation of microglia, the immune cells of the central nervous system (CNS). This inhibition can prevent neuroinflammation and protect dopaminergic neurons from degeneration .
- CYP2D6 Metabolism : The pharmacokinetics of DXM-d3 may differ from that of non-deuterated DXM due to altered metabolism via cytochrome P450 enzymes. Studies indicate that co-administration with CYP2D6 inhibitors significantly increases plasma concentrations of DXM, potentially enhancing its therapeutic effects .
Case Studies and Clinical Trials
- Cognitive and Depressive Behaviors : A study involving male and female rats treated with DXM showed significant increases in depression-like behavior in males. Cognitive impairments were observed in both sexes, highlighting the need for careful consideration of dosage and sex differences in response to treatment .
- Fibromyalgia Treatment : A pilot study on low-dose DXM for fibromyalgia indicated a reduction in pain among participants. Although not statistically significant across the cohort, individual responses suggested potential benefits worth further exploration .
- Abuse Potential : Despite its therapeutic benefits, there are documented cases of DXM abuse leading to severe psychological effects. These cases underscore the importance of monitoring usage patterns and educating patients about potential risks associated with high doses .
Comparative Data on Biological Activity
Parameter | Dextromethorphan | This compound |
---|---|---|
NMDA Receptor Activity | Antagonist | Antagonist |
Anti-inflammatory Effects | Yes | Yes |
Analgesic Effects | Yes | Yes |
CYP2D6 Metabolism Influence | Significant | Altered |
特性
CAS番号 |
524713-56-2 |
---|---|
分子式 |
C18H25NO |
分子量 |
274.4 g/mol |
IUPAC名 |
(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3 |
InChIキー |
MKXZASYAUGDDCJ-GQJJTUARSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
異性体SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC |
正規SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
同義語 |
(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan; (+)-3-Methoxy-N-(methyl-d3)morphinan; d-3-Methoxy-N-(methyl-d3)morphinan; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。